9-Hydroxy-13E-labden-15-säure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

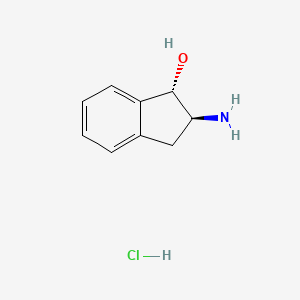

9-Hydroxy-13E-labden-15-oic acid is a diterpenoid compound with the molecular formula C20H34O3 and a molecular weight of 322.5 g/mol . It is a natural product derived from the herbs of Leyssera gnaphaloides . This compound is known for its biological activities, including inhibitory effects against Plasmodium falciparum .

Wissenschaftliche Forschungsanwendungen

9-Hydroxy-13E-labden-15-oic acid has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

The primary target of 9-Hydroxy-13E-labden-15-oic acid is Plasmodium falciparum , a parasite that causes malaria . The compound shows inhibitory activity against this organism .

Mode of Action

9-Hydroxy-13E-labden-15-oic acid interacts with Plasmodium falciparum, inhibiting its activity. The exact mechanism of this interaction is not fully understood, but it is known that the compound has an IC(50) value between 1.55 and 4.67 microg/ml in vitro , indicating a potent inhibitory effect.

Pharmacokinetics

It is known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may have good bioavailability.

Result of Action

The primary result of the action of 9-Hydroxy-13E-labden-15-oic acid is the inhibition of Plasmodium falciparum, potentially leading to a reduction in the severity or progression of malaria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9-Hydroxy-13E-labden-15-oic acid. For example, the compound’s solubility in various solvents suggests that it may be affected by the lipid composition of the environment . Additionally, the compound is recommended to be stored at 2-8°C, protected from air and light , indicating that temperature, oxygen levels, and light exposure may affect its stability.

Biochemische Analyse

Biochemical Properties

9-Hydroxy-13E-labden-15-oic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to exhibit inhibitory activity against Plasmodium falciparum, with IC50 values ranging from 1.55 to 4.67 micrograms per milliliter in vitro . This suggests that 9-Hydroxy-13E-labden-15-oic acid may interfere with the metabolic pathways of the parasite, potentially inhibiting its growth and proliferation. Additionally, the presence of a carboxylic acid group at C-15 is crucial for its antimicrobial activity .

Cellular Effects

9-Hydroxy-13E-labden-15-oic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s antimicrobial activity suggests that it may disrupt bacterial cell membranes or interfere with essential cellular processes in microbes . Furthermore, its potential anti-inflammatory properties indicate that 9-Hydroxy-13E-labden-15-oic acid may modulate immune cell function, reducing inflammation and promoting tissue repair.

Molecular Mechanism

The molecular mechanism of 9-Hydroxy-13E-labden-15-oic acid involves several interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibitory activity against Plasmodium falciparum suggests that it may bind to and inhibit key enzymes involved in the parasite’s metabolic pathways . Additionally, 9-Hydroxy-13E-labden-15-oic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in inflammation and immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Hydroxy-13E-labden-15-oic acid may change over time. The compound’s stability and degradation are important factors to consider. It is recommended to store the stock solution below -20°C to maintain its stability for several months . Long-term studies in vitro and in vivo have shown that 9-Hydroxy-13E-labden-15-oic acid can have sustained effects on cellular function, including prolonged antimicrobial and anti-inflammatory activities.

Transport and Distribution

The transport and distribution of 9-Hydroxy-13E-labden-15-oic acid within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its solubility in various solvents, such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, can influence its localization and accumulation within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-13E-labden-15-oic acid typically involves the extraction from natural sources such as Leyssera gnaphaloides . The compound can be isolated using various solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extraction process is followed by purification using techniques such as high-performance liquid chromatography (HPLC) with a methanol-0.5% acetic acid H2O gradient elution .

Industrial Production Methods

Industrial production of 9-Hydroxy-13E-labden-15-oic acid may involve large-scale extraction and purification processes. The compound is stored at 2-8°C, protected from air and light, and can be refrigerated or frozen to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

9-Hydroxy-13E-labden-15-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions of 9-Hydroxy-13E-labden-15-oic acid include oxidizing agents, reducing agents, and various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of 9-Hydroxy-13E-labden-15-oic acid include various derivatives with enhanced biological activities. These derivatives are often used in pharmacological research and as synthetic precursor compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 9-Hydroxy-13E-labden-15-oic acid include other labdane diterpenoids such as:

Uniqueness

9-Hydroxy-13E-labden-15-oic acid is unique due to its specific structural features, including the hydroxyl group at the C-9 position and the carboxylic acid group at the C-15 position. These structural elements contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .

Eigenschaften

IUPAC Name |

(E)-5-[(1R,2S,4aS,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-14(13-17(21)22)9-12-20(23)15(2)7-8-16-18(3,4)10-6-11-19(16,20)5/h13,15-16,23H,6-12H2,1-5H3,(H,21,22)/b14-13+/t15-,16-,19-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGJRMWFFTWASU-MABCWTSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(CCCC2(C1(CCC(=CC(=O)O)C)O)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@@]([C@]1(CC/C(=C/C(=O)O)/C)O)(CCCC2(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanedioic acid, 2,3-bis(benzoyloxy)-, disodiuM salt, [R-(R*,R*)]-](/img/new.no-structure.jpg)